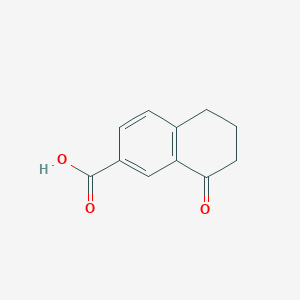

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

描述

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a ketone group on a tetrahydronaphthalene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or water, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or chromatography .

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with a metal catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: More oxidized naphthalene derivatives.

Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Substitution: Esters or amides of this compound.

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Pharmacological Potential

The compound has been investigated for its pharmacological properties. For instance, it has shown promise as a precursor in the synthesis of novel pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity towards various biological targets .

Material Science

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers. The compound can serve as a monomer or additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to enhanced performance characteristics such as increased durability and resistance to environmental degradation .

Nanomaterials Development

The compound is also being explored in the development of nanomaterials. Its unique structural features make it suitable for creating nanocomposites that exhibit improved electrical and thermal conductivity. These materials have potential applications in electronics and energy storage devices .

Environmental Applications

Bioremediation

Recent studies have suggested that this compound can play a role in bioremediation efforts. Its chemical structure allows it to interact with various pollutants, potentially aiding in their degradation by microbial action. This application is particularly relevant in addressing environmental contamination by organic compounds .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Antioxidant Efficacy of this compound | 2023 | Demonstrated significant free radical scavenging activity in vitro. |

| Synthesis of Novel Polymers Using this compound | 2024 | Developed polymers with enhanced thermal stability and mechanical strength. |

| Role of this compound in Bioremediation | 2025 | Showed potential for degrading organic pollutants through microbial pathways. |

作用机制

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

相似化合物的比较

- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

- 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid methyl ester

Comparison: this compound is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

生物活性

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 89781-52-2) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 190.20 g/mol

- Melting Point : 216 °C

- Density : 1.309 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and apoptosis.

- Anti-inflammatory Effects : Preliminary data indicate that the compound may reduce inflammation markers in vitro and in vivo.

Biological Assays and Findings

Several studies have investigated the biological effects of this compound through various assays:

Table 1: Summary of Biological Assays

Case Studies

-

Antioxidant Efficacy in Cancer Cells :

A study conducted on human breast cancer cells revealed that treatment with this compound led to a decrease in cell proliferation and an increase in apoptosis markers. This suggests its potential as an adjunct therapy in cancer treatment by mitigating oxidative stress . -

Inhibition of COX Enzymes :

Research demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes involved in inflammatory processes. This inhibition was linked to a decrease in prostaglandin synthesis, indicating a potential role in managing inflammatory diseases . -

Neuroprotective Effects :

In animal models of neurodegeneration, administration of the compound showed protective effects against neurotoxicity induced by oxidative stress. Behavioral assessments indicated improvements in motor function and cognitive performance .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid?

The synthesis typically involves oxidation of tetralin derivatives or hydrolysis of ester precursors . For example, methyl 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylate (CAS 144464-66-4) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Enzymatic methods using recombinant E. coli expressing CYP199A2 have also demonstrated regioselective oxidation of precursor compounds, achieving high yields of hydroxylated derivatives .

Q. How can researchers confirm the purity and identity of this compound?

- HPLC or GC-MS : To verify purity (>95%), chromatographic methods are recommended, as commercial batches often report 97% purity via assay .

- NMR spectroscopy : Compare spectral data (e.g., H and C NMR) with literature values for methyl ester derivatives (e.g., methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate) to confirm regiochemistry and functional groups .

- Melting point analysis : Cross-reference with documented values for crystalline derivatives, such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (mp 61–63°C) .

Q. What purification techniques are optimal for this compound?

- Recrystallization : Use solvents like ethanol or ethyl acetate for high-purity crystals .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates ester intermediates from byproducts .

- Distillation : For volatile derivatives (e.g., methyl esters), fractional distillation under reduced pressure minimizes degradation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives?

X-ray diffraction studies of related ketocarboxylic acids (e.g., (2RS,8aRS)-6-oxo-octahydronaphthalene-2-carboxylic acid) reveal that hydrogen bonding patterns and rotatable bond flexibility influence dimerization vs. catemer formation. Computational modeling (DFT) paired with experimental data (e.g., packing diagrams) can clarify discrepancies in hydrogen bond networks .

Q. What experimental strategies assess the bioactivity of derivatives, such as enzyme inhibition?

- Luciferase inhibition assays : For derivatives like (E)-6-(4-methylbenzylidene)-5-oxo-tetrahydronaphthalene-2-carboxylic acid, use dose-response curves with recombinant firefly luciferase and ATP-dependent luminescence measurements to determine IC values .

- Enzyme kinetics : Monitor competitive/non-competitive inhibition via Lineweaver-Burk plots, adjusting substrate concentrations in the presence of the compound .

Q. How to optimize regioselectivity in hydroxylation or oxidation reactions?

- Enzymatic catalysis : CYP199A2-expressing E. coli enables regioselective oxidation at C6 and C7 positions, avoiding side reactions observed with chemical oxidants like KMnO .

- Protecting group strategies : Temporarily block reactive sites (e.g., esterify the carboxylic acid) before functionalizing the tetralin ring .

Q. Methodological Notes

- Contradictions in synthesis : Commercial methyl ester derivatives (e.g., CAS 144464-66-4 vs. 116047-26-8) may differ in purity or isomer ratios, requiring validation via orthogonal techniques .

- Structural validation : Always cross-reference NMR data with crystallographic studies (e.g., triclinic crystal systems for tetrahydronaphthalene derivatives) to confirm stereochemistry .

属性

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBNORDTBKGVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563657 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89781-52-2 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。